molecular formula C9H6F2N2O B1436811 5,8-Difluoro-2-methylquinazolin-4(3H)-one CAS No. 825654-55-5

5,8-Difluoro-2-methylquinazolin-4(3H)-one

Cat. No.: B1436811
CAS No.: 825654-55-5
M. Wt: 196.15 g/mol
InChI Key: OWYQUFPESYKSJB-UHFFFAOYSA-N
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Description

5,8-Difluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Biological Activity

5,8-Difluoro-2-methylquinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6F_2N_2O, with a molecular weight of approximately 200.15 g/mol. The presence of fluorine atoms at positions 5 and 8 enhances the compound's lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can disrupt cellular proliferation and survival mechanisms, particularly in cancer cells .
  • Antimicrobial Activity : Research indicates that this quinazoline derivative exhibits antimicrobial properties by interfering with bacterial biofilm formation and virulence factors in pathogens such as Pseudomonas aeruginosa .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like lapatinib. Notably, derivatives with di-fluoro substitutions showed enhanced cytotoxicity compared to their mono-substituted counterparts .

CompoundCell LineIC50 (µM)Activity Level
This compoundMCF-73.79 ± 0.96High
This compoundA27800.14 ± 0.03Very High
LapatinibMCF-75.9 ± 0.74Control
LapatinibA278012.11 ± 1.03Control

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a phenotypic screening against clinical strains of Pseudomonas aeruginosa, it was found to reduce biofilm formation and lower levels of virulence factors such as pyocyanin and pyoverdine .

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of quinazolinones including this compound and evaluated their biological activities:

CompoundStructure FeaturesIC50 (µM)Activity
Compound AFluorine at positions 5 and 80.41Highly Potent
Compound BNo fluorine substitutions13.1Moderate

This study highlighted the significance of structural modifications in enhancing biological activity.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, derivatives including this compound have been assessed for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated promising anti-inflammatory activity at varying doses:

GroupDose (mg/kg)Paw Volume (mL) at Different Time Points
Control-1.917 ± 0.117 (0h)
Compound A501.300 ± 0.063 (12h)
Standard Drug (PC)1001.083 ± 0.075 (12h)

Scientific Research Applications

Antimicrobial Activity

5,8-Difluoro-2-methylquinazolin-4(3H)-one has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various strains of bacteria and fungi.

  • Mechanism of Action : This compound primarily targets bacterial cells, particularly Pseudomonas aeruginosa, by inhibiting biofilm formation and affecting quorum sensing systems, which are crucial for bacterial communication and virulence .
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and other pathogens. The synthesized derivatives were confirmed through various analytical techniques including NMR and mass spectrometry .
    • Another investigation highlighted its effectiveness in reducing biofilm formation in clinical isolates of Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections associated with biofilms .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also garnered attention.

  • Research Findings : In preclinical models, this compound exhibited significant anti-inflammatory activity. For instance, it was evaluated using the carrageenan-induced paw edema model in rats, showing a marked reduction in inflammation compared to control groups .
  • Data Summary :
    CompoundDose (mg/kg)Paw Volume (mL)% Inhibition
    Control-2.00 ± 0.12-
    5a501.30 ± 0.0635%
    Standard Drug1001.08 ± 0.0846%

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy.

  • Efficacy Studies : Research has shown that derivatives of quinazolinone, including this compound, demonstrate superior antiproliferative activity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : In vitro studies revealed that treatment with this compound led to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, indicating its role in promoting apoptosis in cancer cells .

Properties

IUPAC Name

5,8-difluoro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYQUFPESYKSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591948
Record name 5,8-Difluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825654-55-5
Record name 5,8-Difluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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